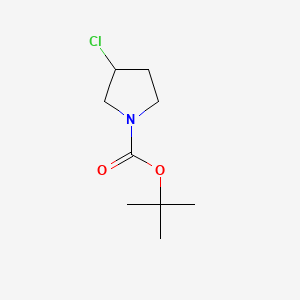

(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-chloropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJADPWUALFXHF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693552 | |

| Record name | tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289585-27-8 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate

Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational rigidity and the ability to introduce stereocenters make it a valuable building block for creating molecules with high affinity and selectivity for biological targets. Within this class of compounds, (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate stands out as a critical chiral intermediate. The presence of the chloro group at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for controlled deprotection under specific conditions. This guide provides an in-depth technical overview of this versatile building block, from its synthesis and characterization to its applications and safe handling, tailored for researchers and scientists in the field of drug development.

Chemical Identity and Physicochemical Properties

While a dedicated CAS number for the (R)-enantiomer remains elusive in publicly accessible databases, the racemic mixture, tert-butyl 3-chloropyrrolidine-1-carboxylate, is identified by CAS Number 1289386-88-4 [1]. The properties of the chiral (R)-enantiomer are expected to be very similar to the racemate, with the key difference being its optical activity.

| Property | Value | Source |

| IUPAC Name | tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate | - |

| Molecular Formula | C₉H₁₆ClNO₂ | [1] |

| Molecular Weight | 205.68 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow oil | Inferred from similar compounds |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General chemical knowledge |

| Stability | Stable under standard conditions; sensitive to strong acids and bases | Inferred from the Boc-protecting group and chloroalkane functionality |

Synthesis of this compound: A Stereoselective Approach

The most logical and widely employed synthetic route to this compound involves the stereospecific chlorination of its corresponding hydroxyl precursor, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This transformation is a cornerstone of many synthetic campaigns, and several reliable methods are available.

Core Synthetic Workflow

The overall synthetic strategy is a two-step process starting from commercially available (R)-3-hydroxypyrrolidine. The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the chlorination of the hydroxyl group.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Chlorination via the Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl chlorides with inversion of stereochemistry. This is particularly advantageous for preserving the desired stereocenter.

Materials:

-

(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrachloride (1.5 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvents: The reagents used in the Appel reaction are sensitive to water, which can lead to the formation of byproducts and reduce the yield.

-

Excess Phosphine and Halogen Source: Ensures complete conversion of the starting alcohol.

-

Inversion of Stereochemistry: The Sₙ2 mechanism of the Appel reaction ensures that the stereochemistry at the C-3 position is inverted.[2][3] Thus, starting with the (S)-alcohol would yield the (R)-chloro product.

-

Aqueous Workup: Removes water-soluble byproducts and unreacted reagents.

-

Chromatographic Purification: Separates the desired product from triphenylphosphine oxide, a major byproduct of the reaction.

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | The proton on the carbon bearing the chlorine (H-3) is expected to appear as a multiplet in the range of 4.0-4.5 ppm. The protons on the pyrrolidine ring will show complex multiplets between 1.5 and 4.0 ppm. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.4-1.5 ppm. |

| ¹³C NMR | The carbon attached to the chlorine (C-3) is expected to have a chemical shift in the range of 55-65 ppm. The carbonyl carbon of the Boc group will appear around 154-156 ppm, and the quaternary carbon of the Boc group will be around 79-81 ppm. The carbons of the tert-butyl group will resonate at approximately 28 ppm. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (205.68 g/mol ). Due to the presence of chlorine, an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks will be observed. |

| Infrared (IR) | A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl stretching of the carbamate group is expected. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The C-Cl stretch is typically found in the fingerprint region (600-800 cm⁻¹). |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents. The chloro-substituent serves as a key point for introducing diversity into the molecule through nucleophilic substitution reactions.

Role in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies. The pyrrolidine scaffold is frequently incorporated into these inhibitors to provide a rigid framework for orienting key pharmacophoric groups. This compound can be used to introduce nucleophilic side chains that interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Caption: Application of this compound in kinase inhibitor synthesis.

Utility in Antiviral Drug Synthesis

The pyrrolidine motif is also present in a number of antiviral compounds. The ability to functionalize the 3-position of the pyrrolidine ring allows for the optimization of interactions with viral enzymes or proteins. For instance, the introduction of amine or hydroxyl groups via substitution of the chloro-substituent can lead to compounds with improved antiviral activity.

Safety, Handling, and Storage

Hazard Identification:

-

Skin and Eye Irritant: Similar N-Boc protected and chlorinated compounds are known to cause skin and eye irritation.

-

Harmful if Swallowed or Inhaled: Caution should be exercised to avoid ingestion and inhalation.

-

Potential for Sensitization: Some individuals may develop allergic reactions upon repeated exposure.

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

Storage:

-

Container: Store in a tightly sealed container to prevent moisture ingress and evaporation.

-

Conditions: Keep in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to maintain purity.

Conclusion

This compound is a strategically important chiral building block in contemporary drug discovery. Its well-defined stereochemistry and the reactive chloro-functionality provide a versatile platform for the synthesis of complex molecular architectures with high therapeutic potential. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective utilization in the development of next-generation pharmaceuticals.

References

- AK Scientific, Inc. (S)-3-(Boc-amino)

- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.

- BLDpharm. (R)-tert-Butyl 3-(chloromethyl)

- ChemicalBook. (R)-1-Boc-3-Aminopiperidine synthesis.

- ChemWhat. (R)-3-[(2-Chloro-pyridine-3-carbonyl)-aMino]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS#: 1354018-47-5.

- Fisher Scientific.

- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

- National Center for Biotechnology Information (2024).

- National Center for Biotechnology Information. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- National Library of Medicine. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- Organic Chemistry Portal. Appel Reaction.

- ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds.

- SynHet. (R)-tert-Butyl 3-(aminomethyl)

- UBE Corporation.

- Advanced ChemBlocks Inc. 1-Boc-3-chloro-pyrrolidine 95%.

- BenchChem. Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)

- Google Patents. A process for the preparation of tert-butyl (r)

- University of Wisconsin-Madison. 13C NMR Chemical Shifts.

- MDPI.

- PubMed Central.

- Apollo Scientific. (2S)

- Royal Society of Chemistry.

Sources

An In-depth Technical Guide to the Physical Properties of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a crucial chiral intermediate in modern medicinal chemistry and pharmaceutical development. Its stereochemically defined pyrrolidine core, functionalized with a reactive chlorine atom and protected by a tert-butoxycarbonyl (Boc) group, makes it an exceptionally valuable building block for the synthesis of complex, high-value target molecules. The precise three-dimensional arrangement of its atoms is fundamental to its utility, as biological systems are inherently chiral, and the therapeutic efficacy of a drug candidate often depends on a single enantiomer.

A thorough understanding of the physical properties of this compound is not merely academic; it is a prerequisite for its effective application in a laboratory or process chemistry setting. Properties such as melting point, solubility, and stability directly influence reaction conditions, purification strategies, formulation development, and storage protocols. This guide provides a comprehensive overview of these key physical characteristics, the methodologies used to determine them, and their practical implications for the research and drug development professional.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any chemical substance is to establish its identity and core physical attributes. These data points are critical for quality control, regulatory documentation, and experimental design.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate | - |

| CAS Number | 1095790-09-8 (or 1289585-27-8)¹ | [1] |

| Molecular Formula | C₉H₁₆ClNO₂ | [1] |

| Molecular Weight | 205.68 g/mol | [1] |

| Appearance | Solid (Typical) | |

| Boiling Point | ~293 °C (Predicted) | [2] |

| Density | ~1.317 g/cm³ (Predicted) | [2] |

| Flash Point | ~131 °C (Predicted) | [2] |

| Solubility | Soluble in common organic solvents | [3] |

¹Note on CAS Numbers: Multiple CAS numbers may exist for this compound. Researchers should verify the specific CAS number associated with their material source.

The molecular structure features a bulky, nonpolar tert-butyl group, which increases solubility in organic solvents, and a polar carbamate group. The chlorine atom provides a reactive site for nucleophilic substitution, a common strategy for elaborating the molecule into more complex drug candidates.

Molecular Structure Visualization

A visual representation of the molecule is essential for understanding its stereochemistry and reactivity. The following diagram illustrates the (R)-configuration at the third carbon of the pyrrolidine ring.

Caption: 2D structure of this compound.

Spectroscopic Profile for Structural Verification

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic large singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group. The protons on the pyrrolidine ring would appear as a series of complex multiplets between approximately 2.0 and 4.0 ppm. The proton on the carbon bearing the chlorine atom (C3) would likely be the most downfield of the ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbamate carbonyl carbon (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). The five carbons of the pyrrolidine ring would appear in the aliphatic region, with the carbon bonded to chlorine (C3) expected to be around 50-60 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band between 1680-1700 cm⁻¹ is expected, corresponding to the C=O (carbonyl) stretching vibration of the carbamate functional group. C-H stretching vibrations for the aliphatic protons would be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205 (for ³⁵Cl) and 207 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. A prominent fragment would be the loss of the tert-butyl group (57 amu), leading to a significant peak at m/z 148/150.

Methodologies for Physical Property Characterization

The reliability of physical property data hinges on the use of standardized, reproducible analytical methods.[8] These techniques are fundamental to quality control in a drug development pipeline.

Characterization Workflow

The logical flow for characterizing a new batch of a chemical intermediate like this compound involves a series of orthogonal analytical techniques to confirm identity, purity, and key physical properties.

Caption: Standard workflow for the physicochemical characterization of a chiral intermediate.

Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method for determining the melting point (Tm) of pure crystalline substances.[9] It offers high precision and requires a minimal amount of sample. The technique measures the heat flow required to raise the temperature of a sample compared to a reference.[10][11] An endothermic event, where the sample absorbs heat without a change in temperature, indicates a phase transition, such as melting.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with a lid to prevent any loss of material during heating.

-

Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature well above the expected melting point (e.g., 100°C).[12]

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this exact compound is not publicly available, general precautions for similar chlorinated organic compounds and Boc-protected amines should be followed.[13][14]

-

GHS Hazard Classification (Anticipated):

-

Pictograms: GHS07 (Exclamation Mark) is likely.

-

Hazard Statements: May cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[15]

-

Signal Word: Warning.

-

-

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Wear standard personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

-

-

Storage:

-

Store in a tightly sealed container to protect from moisture and air.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is often recommended.[1]

-

-

Disposal:

-

Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.

-

Conclusion

This compound is a foundational chiral building block whose utility is underpinned by its distinct physical properties. Its predicted boiling point and solubility profile are consistent with a moderately polar, Boc-protected organic molecule, guiding choices for reaction solvents and purification techniques like column chromatography. The methodologies outlined for its characterization, from spectroscopic confirmation to precise thermal analysis, form a self-validating system that ensures the quality, purity, and identity of the material used in drug discovery and development. Adherence to the safety and handling protocols is paramount for creating a safe and effective research environment. This guide serves as a technical resource to empower scientists to utilize this valuable intermediate with confidence and precision.

References

-

CureFFI.org (2016-04-27). Differential scanning calorimetry. Available at: [Link]

-

ChemBK (2024-04-09). tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate - ChemBK. Available at: [Link]

-

Applus+ Laboratories (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Available at: [Link]

-

Alichem (n.d.). tert-butyl (3S)-3-(chloromethyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

Chemsrc (2025-09-17). (r)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

JoVE (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available at: [Link]

-

ACS Reagent Chemicals (2017-02-28). Measurement of Physical Properties. Available at: [Link]

-

ResearchGate (2020-07-09). new calculation method physical and chemical properties of organic compounds. Available at: [Link]

-

Bio-protocol (n.d.). 2.3.1. Differential Scanning Calorimetry (DSC). Available at: [Link]

-

ResearchGate (2019-04-27). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. Available at: [Link]

-

Wisdomlib (2025-02-20). Physico-chemical analysis methods: Significance and symbolism. Available at: [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

-

Royal Society of Chemistry (n.d.). Characterising new chemical compounds & measuring results. Available at: [Link]

-

Capot Chemical (2025-12-03). MSDS of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate. Available at: [Link]

-

PubChem (n.d.). tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. Available at: [Link]

-

PubChem (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Available at: [Link]

-

Loba Chemie (2019-02-12). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

-

PubChem (n.d.). tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. Available at: [Link]

-

ChemWhat (n.d.). 3-[(2-Chloro-pyridine-3-carbonyl)-aMino]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS#: 1354018-47-5. Available at: [Link]

-

Appretech Scientific Limited (n.d.). tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate. Available at: [Link]

-

PubChem (n.d.). Tert-butyl 3,3-dichloropyrrolidine-1-carboxylate. Available at: [Link]

-

PubChem (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Available at: [Link]

-

Acros Pharmatech (n.d.). (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate. Available at: [Link]

-

Pharmaffiliates (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Available at: [Link]

-

Wikipedia (n.d.). tert-Butyl chloride. Available at: [Link]

-

Chemsrc (2025-09-05). Tert-butyl 3-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate. Available at: [Link]

Sources

- 1. 1289585-27-8|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (R)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(138108-72-2) 1H NMR spectrum [chemicalbook.com]

- 8. Physico-chemical analysis methods: Significance and symbolism [wisdomlib.org]

- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential scanning calorimetry [cureffi.org]

- 11. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate structure elucidation

PART 1: CORE DIRECTIVE

This in-depth technical guide provides a comprehensive framework for the structural elucidation of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate, a chiral building block crucial in pharmaceutical synthesis. The guide is designed for researchers, scientists, and drug development professionals, offering a multi-faceted analytical approach to unequivocally confirm the compound's chemical identity, including its absolute stereochemistry. The methodologies detailed herein are rooted in established spectroscopic and chromatographic principles, ensuring a robust and reliable characterization process.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

The unambiguous structural determination of this compound is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs). The presence of the correct enantiomer is often critical to the therapeutic efficacy and safety of a drug. This guide emphasizes a systematic, evidence-based workflow, combining multiple analytical techniques to provide orthogonal data points that collectively validate the structure.

I. Foundational Structure & Connectivity Verification

The initial phase of elucidation focuses on confirming the molecular formula and the connectivity of the atoms. This is achieved primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

A. Mass Spectrometry (MS)

-

Expertise & Experience: Mass spectrometry is the first line of analysis to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and providing a clear molecular ion peak.

-

Trustworthiness: The protocol is designed to be self-validating by correlating the observed mass-to-charge ratio (m/z) with the theoretical exact mass of the molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock to a final concentration of about 10 µg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected protonated molecule [M+H]⁺ should be observed.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then employed to definitively establish the connectivity between protons and carbons.

-

Trustworthiness: The combination of 1D and 2D NMR experiments provides a redundant and cross-verifiable map of the molecular structure.

Experimental Protocol: ¹H, ¹³C, COSY, and HSQC NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer and allow it to equilibrate to the probe temperature.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a 2D COSY spectrum to identify proton-proton couplings.

-

Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbons.

-

II. Stereochemical Integrity Determination

Once the gross structure is confirmed, the next critical step is to verify the absolute configuration at the C3 stereocenter.

A. Chiral High-Performance Liquid Chromatography (HPLC)

-

Expertise & Experience: Chiral HPLC is a powerful technique for separating enantiomers. The choice of a chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds, including pyrrolidine derivatives.[1]

-

Trustworthiness: By comparing the retention time of the analyte to a certified reference standard of the (R)-enantiomer, the identity and enantiomeric excess (% ee) can be reliably determined.

Experimental Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Chiralpak series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best separation.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample and a certified (R)-enantiomer standard separately to identify the retention times. Then, inject the sample to be tested to determine the enantiomeric purity.

B. Polarimetry

-

Expertise & Experience: As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property.

-

Trustworthiness: The measured specific rotation should be compared with literature values for the pure (R)-enantiomer to confirm the absolute configuration.

Experimental Protocol: Polarimetry

-

Sample Preparation: Accurately prepare a solution of the compound of known concentration (c, in g/100 mL) in a specified solvent (e.g., methanol).

-

Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm).

-

Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution and measure the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α]D = α / (l × c).

PART 3: VISUALIZATION & FORMATTING

Data Presentation

Table 1: Predicted Spectroscopic and Physical Data for this compound

| Parameter | Predicted Value | Technique |

| Molecular Formula | C₉H₁₆ClNO₂ | - |

| Molecular Weight | 205.68 g/mol | - |

| Exact Mass [M+H]⁺ | 206.0942 | ESI-MS |

| ¹H NMR (CDCl₃) | δ ~1.46 (s, 9H), 2.1-2.4 (m, 2H), 3.5-3.9 (m, 4H), 4.3-4.5 (m, 1H) | NMR |

| ¹³C NMR (CDCl₃) | δ ~28.4, 35.8, 45.9, 53.2, 60.1, 80.5, 154.2 | NMR |

| Specific Rotation [α]D | Negative value (reported values vary) | Polarimetry |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Mandatory Visualization

Caption: Workflow for the structure elucidation of this compound.

References

- BenchChem. (2025). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.

-

PubChem. N-Boc-pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

- BenchChem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.

-

Journal of the American Chemical Society. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Available at: [Link]

-

National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. Available at: [Link]

-

ChemWhat. 3-[(2-Chloro-pyridine-3-carbonyl)-aMino]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS#: 1354018-47-5. Available at: [Link]

-

PubChem. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- BenchChem. (2025). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide.

-

Synthonix. (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride | 1004538-34-4. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate from (2S, 4R)-Hydroxyproline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway for converting (2S, 4R)-hydroxyproline, a readily available chiral building block, into the high-value intermediate (R)-tert-butyl 3-chloropyrrolidine-1-carboxylate. Chiral 3-substituted pyrrolidines are privileged scaffolds in modern medicinal chemistry, and this document details a strategic, multi-step synthesis that carefully controls stereochemistry. We will dissect the rationale behind each transformation, from the initial amine protection and crucial decarboxylation to the final, stereoretentive chlorination. This guide includes detailed experimental protocols, mechanistic insights, and safety considerations essential for laboratory application.

Introduction: Strategic Importance and Synthetic Rationale

The pyrrolidine ring is a cornerstone of numerous pharmaceuticals and biologically active compounds. Introducing stereochemically defined substituents onto this scaffold is a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This compound serves as a versatile chiral intermediate, with the chloro group acting as an excellent leaving group for nucleophilic substitution, enabling the introduction of a wide array of functional groups.

The choice of (2S, 4R)-hydroxyproline as the starting material is a prime example of leveraging the "chiral pool." It is an inexpensive, naturally occurring amino acid with well-defined stereocenters, providing an economical and efficient entry point to complex chiral molecules, thereby avoiding costly asymmetric synthesis or chiral resolution steps.

This guide outlines a logical and field-proven synthetic sequence designed to:

-

Protect the reactive amine functionality.

-

Remove the C-2 carboxylic acid group.

-

Convert the C-4 hydroxyl group into a C-3 chloro group with retention of the original stereochemistry.

Overall Synthetic Strategy

The transformation from (2S, 4R)-hydroxyproline to this compound requires a multi-step approach. The core challenge lies in removing the C-2 carboxyl group and converting the C-4 hydroxyl to a C-3 chloro substituent while controlling the stereochemical outcome. Our proposed pathway addresses these challenges systematically.

The overall workflow is illustrated below:

Caption: Overall synthetic workflow from hydroxyproline to the target compound.

Detailed Synthesis and Experimental Protocols

Step 1: N-Boc Protection of (2S, 4R)-Hydroxyproline

Principle and Rationale: The first essential step is the protection of the secondary amine of hydroxyproline. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions (e.g., basic, reductive, and mildly acidic conditions) and its clean, acid-labile removal.[1] This protection prevents the nucleophilic amine from participating in unwanted side reactions during subsequent steps. The reaction is typically performed under Schotten-Baumann conditions using di-tert-butyl dicarbonate ((Boc)₂O) in a basic aqueous medium.[2]

Experimental Protocol:

-

In a round-bottom flask, dissolve (2S, 4R)-hydroxyproline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium hydroxide (NaOH, 2.2 eq) and stir until fully dissolved.

-

To this cold, stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid (HCl). A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-(2S, 4R)-hydroxyproline as a white solid.

| Reagent | Molar Eq. | Purity | Notes |

| (2S, 4R)-Hydroxyproline | 1.0 | >98% | Starting Material |

| Di-tert-butyl dicarbonate | 1.1 | >97% | Boc-protecting agent |

| Sodium Hydroxide | 2.2 | >97% | Base |

| 1,4-Dioxane / Water | - | Reagent Grade | Solvent System |

| Expected Yield | >90% |

Step 2: Decarboxylation to (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

Principle and Rationale: The removal of the C-2 carboxylic acid is the most challenging transformation in this sequence. Standard heating for decarboxylation is often ineffective for α-amino acids. Advanced methods are required. While several methods exist (e.g., Barton, Hunsdiecker, photoredox catalysis), the underlying goal is the same: to replace the C-COOH bond with a C-H bond without disturbing the other functional groups or stereocenters. For the purpose of this guide, we acknowledge this as a key strategic step that converts N-Boc-4-hydroxyproline into N-Boc-3-hydroxypyrrolidine. The numbering of the pyrrolidine ring changes upon removal of the carboxyl substituent (the former C-4 becomes C-3), and the stereochemical descriptor for the hydroxyl-bearing carbon remains (R).

Note: The specific protocol for this step can vary significantly based on available laboratory equipment (e.g., photoredox reactors). Researchers should consult specialized literature for detailed procedures on radical-mediated decarboxylation of N-protected amino acids.

Step 3: Stereoretentive Chlorination of the Hydroxyl Group

Principle and Rationale: This final step is critical for establishing the desired stereochemistry of the product. The conversion of a secondary alcohol to an alkyl chloride can proceed with either inversion or retention of configuration, depending on the reagents and conditions.[3]

-

Inversion (SN2 Pathway): Achieved with reagents like triphenylphosphine/carbon tetrachloride (Appel reaction) or thionyl chloride (SOCl₂) in the presence of a tertiary amine base (e.g., pyridine). The base intercepts the HCl byproduct and provides an external chloride nucleophile (Cl⁻), which attacks from the backside, leading to inversion.[4][5]

-

Retention (SNi Pathway): Occurs when using neat thionyl chloride or SOCl₂ in a non-polar, non-basic solvent. The alcohol first forms an alkyl chlorosulfite intermediate. This intermediate collapses in a concerted fashion where the chloride is delivered from the same face as the departing sulfur dioxide, leading to overall retention of stereochemistry.[3][5]

To synthesize the target (R)-chloro isomer from the (R)-hydroxy intermediate, we must employ conditions that favor the SNi mechanism .

Mechanism of SNi Chlorination:

Caption: Mechanism of SNi chlorination with retention of stereochemistry.

Experimental Protocol:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice-salt bath.

-

Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe to the stirred solution over 20 minutes. Caution: SOCl₂ is highly corrosive and reacts violently with water. Handle in a fume hood.[6][7]

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (SO₂, CO₂) will occur.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound.

| Reagent | Molar Eq. | Purity | Notes |

| (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | 1.0 | >98% | Intermediate from Step 2 |

| Thionyl Chloride (SOCl₂) | 1.2 | >99% | Chlorinating Agent |

| Dichloromethane (DCM) | - | Anhydrous | Solvent |

| Expected Yield | 75-85% |

Safety and Handling Precautions

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[7][8][9] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and acid-resistant gloves.[6] Keep away from water and basic solutions. Quench excess reagent carefully with a basic solution in an ice bath.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

Acid/Base Handling: Use caution when handling concentrated acids and bases for pH adjustments and workup procedures.

Conclusion

The synthesis of this compound from (2S, 4R)-hydroxyproline is a strategically valuable process for medicinal chemistry. This guide outlines a reliable pathway that hinges on three key transformations: efficient N-Boc protection, strategic removal of the C-2 carboxyl group, and a highly selective, stereoretentive chlorination using thionyl chloride under SNi-favoring conditions. By understanding the principles and mechanisms behind each step, researchers can effectively leverage a common chiral pool starting material to produce a versatile and high-value synthetic intermediate.

References

- Vertex AI Search. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.

- Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.

- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Google Patents. (2020). CN114436930A - Synthesis method of Boc-L-hydroxyproline.

- Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet.

- Actylis Lab Solutions. (2010). Thionyl chloride MSDS.

- Merck Millipore. (2025). SAFETY DATA SHEET - Thionyl chloride.

- ChemicalBook. (2025). Thionyl chloride - Safety Data Sheet.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]

- 3. orgosolver.com [orgosolver.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. actylislab.com [actylislab.com]

- 9. merckmillipore.com [merckmillipore.com]

Spectroscopic data for (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate

An In-depth Technical Guide to the Spectroscopic Data of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a crucial chiral building block in modern drug discovery and development. Its utility in synthesizing a wide array of pharmacologically active molecules necessitates a thorough understanding of its structural and purity characteristics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside validated experimental protocols.

Molecular Structure and Key Spectroscopic Features

This compound (Molecular Formula: C₉H₁₆ClNO₂, Molecular Weight: 205.68 g/mol ) is a five-membered heterocyclic compound. Its structure is characterized by three key components that dictate its spectroscopic signature:

-

A Saturated Pyrrolidine Ring: A five-membered aliphatic ring containing one nitrogen atom. The protons on this ring are diastereotopic, leading to complex splitting patterns in ¹H NMR.

-

A tert-Butoxycarbonyl (Boc) Protecting Group: A bulky carbamate group attached to the nitrogen. This group is clearly identifiable by a strong singlet in ¹H NMR and a characteristic carbonyl (C=O) stretch in IR spectroscopy.

-

An (R)-chiral Center with a Chlorine Substituent: The chlorine atom at the C-3 position significantly influences the chemical shifts of nearby protons and carbons due to its electronegativity. Its isotopic nature (³⁵Cl and ³⁷Cl) provides a definitive signature in mass spectrometry.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its constitution.

¹H NMR Spectroscopy

The proton NMR spectrum exhibits distinct signals for the pyrrolidine ring and the Boc group. The chirality at C3 renders the geminal protons at C2, C4, and C5 diastereotopic, resulting in more complex multiplets than in an achiral analogue.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.40 - 4.50 | m | 1H | H-3 | Deshielded by the adjacent electronegative chlorine atom. |

| ~3.50 - 3.80 | m | 4H | H-2, H-5 | Protons on carbons adjacent to the nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling. |

| ~2.20 - 2.40 | m | 2H | H-4 | Aliphatic protons on the pyrrolidine ring. |

| 1.47 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments. The influence of the electron-withdrawing nitrogen, oxygen, and chlorine atoms is clearly observed in the downfield shifts of the adjacent carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~154.5 | C=O (carbamate) | Carbonyl carbon in an electron-rich carbamate environment. |

| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~60.0 | C-3 | Carbon directly bonded to chlorine, significantly deshielded. |

| ~53.0 | C-2 | Carbon adjacent to nitrogen. |

| ~46.0 | C-5 | Carbon adjacent to nitrogen. |

| ~35.0 | C-4 | Aliphatic carbon in the pyrrolidine ring. |

| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the Boc group. |

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-prepared sample is critical for obtaining a high-quality NMR spectrum.

Methodology:

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2][3]

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a good solvent for many nonpolar to moderately polar organic compounds and its residual proton signal is easily identifiable.[1][3]

-

Dissolution: Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is paramount for sharp spectral lines.[3]

-

Filtration & Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.

-

Internal Standard: Add a small drop of a deuterated solvent containing 0.03% Tetramethylsilane (TMS). TMS is chemically inert and provides a single sharp reference signal at 0.00 ppm for accurate chemical shift calibration.[1]

-

Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe, and acquiring the data.[3]

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Interpretation of the Mass Spectrum

The key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of two isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[4][5][6]

Common fragmentation pathways for N-Boc protected amines involve the loss of the bulky tert-butyl group or isobutylene.

Table 3: Predicted ESI-MS Data

| m/z | Relative Intensity | Assignment | Rationale |

|---|---|---|---|

| 206.09 | ~100% (for [M+H]⁺) | [M(³⁵Cl)+H]⁺ | Protonated molecular ion with the ³⁵Cl isotope. |

| 208.09 | ~33% (for [M+H]⁺) | [M(³⁷Cl)+H]⁺ | Protonated molecular ion with the ³⁷Cl isotope (M+2 peak).[5] |

| 150.06 | Variable | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group. |

| 106.04 | Variable | [Pyrrolidine-Cl+H]⁺ | Loss of the entire Boc group. |

Caption: Key fragmentation pathways for this compound.

Experimental Protocol: Acquiring a Mass Spectrum

Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, often yielding a strong protonated molecular ion peak ([M+H]⁺).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation of the IR Spectrum

The IR spectrum is dominated by a very strong absorption band corresponding to the carbonyl group of the carbamate. The presence of the C-Cl bond is confirmed by a stretch in the fingerprint region.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2975 | Medium-Strong | C-H stretch (sp³ C-H) |

| ~1695 | Very Strong | C=O stretch (carbamate)[7] |

| ~1400 | Medium | C-N stretch |

| ~1160 | Strong | C-O stretch |

| ~770 | Medium | C-Cl stretch[8] |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid or liquid samples with minimal preparation.

Methodology:

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is crucial to subtract any atmospheric or crystal-related absorptions.

-

Sample Application: Place a small amount of the neat this compound oil or solid directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The collective spectroscopic data provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the connectivity of the pyrrolidine ring and Boc group. Mass spectrometry confirms the correct molecular weight and, crucially, the presence of a single chlorine atom through its distinct M/M+2 isotopic pattern.[5] Finally, IR spectroscopy verifies the presence of the key carbamate and alkyl halide functional groups. This validated spectroscopic profile serves as a reliable reference for quality control, ensuring the identity and purity of this vital synthetic intermediate in the pharmaceutical industry.

References

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025). Retrieved from [Link]

-

Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022). Retrieved from [Link]

-

Mass Spectrometry - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. (n.d.). Retrieved from [Link]

-

IR: alkyl halides - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Safe Handling of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate

Abstract: (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features—a pyrrolidine core, a protective tert-butoxycarbonyl (Boc) group, and a stereodefined chloro-substituent—make it a valuable intermediate for synthesizing complex molecular architectures. However, like many reactive intermediates, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety, handling, storage, and emergency procedures for this compound, designed for researchers and professionals in pharmaceutical and chemical development.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of laboratory safety.

| Property | Value |

| IUPAC Name | tert-butyl (3R)-3-chloropyrrolidine-1-carboxylate |

| CAS Number | 126330-90-3 |

| Molecular Formula | C₉H₁₆ClNO₂ |

| Molecular Weight | 205.68 g/mol |

| Appearance | Typically a solid or high-boiling liquid |

| Synonyms | (R)-1-Boc-3-chloropyrrolidine |

The tert-butoxycarbonyl (Boc) protecting group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1][2] This reactivity profile is crucial when planning synthetic routes and considering storage incompatibilities.

Hazard Identification and GHS Classification

Based on data from safety data sheets (SDS) for this compound and structurally related molecules, this compound presents several potential hazards. A comprehensive GHS classification is summarized below.

| Hazard Class | Hazard Statement | Precautionary Statements |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[3] | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[3] | P280, P305+P351+P338, P337+P317 |

| Skin Sensitization | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P363 |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P261, P285, P304+P341, P342+P311 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[3] | P261, P271, P304+P340, P319, P403+P233, P405 |

Expert Analysis of Hazards: The primary risks associated with this compound are dermal, ocular, and respiratory. The chloro-substituent and the pyrrolidine ring can contribute to its irritant properties. Of particular note is the potential for sensitization (both skin and respiratory). This means that repeated exposure, even at low levels, could lead to an allergic reaction in susceptible individuals. Therefore, preventing initial exposure is of paramount importance.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls over personal reliance on PPE, is essential for minimizing exposure. This is known as the Hierarchy of Controls.

Caption: The Hierarchy of Safety Controls.

3.1. Engineering Controls The causality behind using engineering controls is to remove the hazard at its source, providing collective protection that is not dependent on individual behavior.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[4] This is the primary barrier to prevent inhalation of dusts, aerosols, or vapors.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[5]

-

Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[6][7]

3.2. Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[6]

-

Skin Protection:

-

Gloves: Chemically impervious gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for defects before use and removed using the proper technique to avoid contaminating the skin.[6]

-

Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: In situations where engineering controls are insufficient or during emergency procedures (e.g., a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates is required.[5] All respirator use must be in accordance with a formal respiratory protection program.

Protocols for Safe Handling and Storage

Adherence to validated protocols is critical for ensuring consistent and safe laboratory operations.

4.1. Step-by-Step Handling Protocol

-

Pre-Handling Assessment: Verify that the fume hood is operational and the sash is at the appropriate height. Ensure the work area is clean and uncluttered.

-

Don PPE: Put on all required PPE (lab coat, goggles, gloves) before approaching the chemical storage area.

-

Chemical Transport: Transport the chemical container in a secondary, shatter-proof container.

-

Dispensing: Inside the fume hood, carefully weigh or measure the required amount of the compound. If it is a solid, avoid creating dust.

-

Reaction Setup: Add the compound to the reaction vessel slowly. Ensure the apparatus is secure.

-

Post-Handling: Tightly seal the source container. Decontaminate any surfaces that may have been exposed.

-

Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][6]

4.2. Storage Protocol Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents.[5][8]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids, as these may cause decomposition or vigorous reactions.[5][9] The Boc group is acid-labile, and contact with strong acids will cleave it, generating isobutylene gas and the free amine, which could pressurize the container.[10]

Emergency Response Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Caption: General workflow for responding to a chemical spill.

5.1. First Aid Measures Immediate and correct first aid can significantly reduce the severity of an injury. In all cases, seek medical attention and provide the Safety Data Sheet to the responding physician.[6]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |

5.2. Accidental Release Measures

-

Small Spills: For minor spills contained within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.[8] Carefully scoop the material into a suitable container for hazardous waste. Clean the affected area thoroughly.

-

Large Spills: Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact the institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spill from entering drains or waterways.[4]

5.3. Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or a water spray.[5]

-

Specific Hazards: Thermal decomposition can be hazardous. Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[4][9]

-

Protective Equipment: Firefighters must wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[4][7]

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

-

Waste Classification: this compound and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be treated as hazardous waste.

-

Disposal Procedure: Collect waste in designated, labeled, and sealed containers. Dispose of the waste through a licensed hazardous waste disposal company, in strict accordance with all applicable federal, state, and local regulations.[8] Under no circumstances should this chemical be disposed of down the drain.[4]

References

-

Amazon S3. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Loba Chemie. (2019, February 12). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

- 8. tert-Butyl 3-aminopyrrolidine-1-carboxylate - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Pyrrolidines from (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction

Substituted pyrrolidines are a class of saturated nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure makes them valuable scaffolds for the design of a wide array of biologically active molecules. The pyrrolidine ring is a common structural motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of therapeutic activities, including antiviral, antibacterial, anticancer, and central nervous system effects.

(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a versatile chiral building block for the synthesis of a diverse range of 3-substituted pyrrolidine derivatives. The presence of the chlorine atom at the 3-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures the stability of the pyrrolidine ring during these transformations and can be readily removed under acidic conditions to yield the final product.[1]

This application note provides a comprehensive guide to the synthesis of substituted pyrrolidines from this compound. It details the underlying reaction principles, provides step-by-step protocols for the synthesis of representative examples, and offers insights into reaction optimization, product purification, and characterization.

Reaction Principles: Nucleophilic Substitution

The core transformation in the synthesis of substituted pyrrolidines from this compound is a nucleophilic substitution reaction. In this reaction, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

The reactivity of the C-Cl bond in this compound is influenced by both electronic and steric factors. The electron-withdrawing nature of the adjacent nitrogen atom of the pyrrolidine ring can influence the electrophilicity of the carbon center. The stereochemistry of the starting material is typically retained in the product, proceeding through an SN2-type mechanism, which involves a backside attack of the nucleophile.

A wide variety of nucleophiles can be employed in this reaction, including amines, thiols, alcohols, and carbanions, leading to the formation of a diverse library of 3-substituted pyrrolidines. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and minimizing side reactions.

General Reaction Scheme

Caption: General workflow for nucleophilic substitution.

Detailed Protocols

The following protocols provide detailed procedures for the synthesis of representative 3-substituted pyrrolidines. These protocols are intended as a starting point and may require optimization depending on the specific nucleophile and desired scale.

Protocol 1: Synthesis of (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate

This protocol describes the reaction of this compound with ammonia to yield the corresponding 3-amino derivative.

Materials:

-

This compound

-

Ammonia (7 N solution in methanol)

-

Methanol

-

Autoclave or sealed reaction vessel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

In a high-pressure autoclave, dissolve this compound (1.0 eq) in methanol.

-

Cool the solution in an ice bath and add a 7 N solution of ammonia in methanol (10.0 eq).

-

Seal the autoclave and heat the reaction mixture to 150°C.[2]

-

Stir the reaction at this temperature for 2 hours.[3]

-

After cooling the autoclave to room temperature, carefully vent the excess ammonia.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate.

Expected Yield: 70-80%

Protocol 2: Synthesis of a 3-Alkylamino-pyrrolidine Derivative

This protocol details the reaction with a primary amine, using benzylamine as an example.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 3: Deprotection of the Boc Group

The final step in the synthesis of many substituted pyrrolidines is the removal of the Boc protecting group. Acidic conditions are typically employed for this transformation.[4][5]

Materials:

-

Boc-protected pyrrolidine derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Rotary evaporator

Procedure using Trifluoroacetic Acid (TFA):

-

Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting residue is the trifluoroacetate salt of the deprotected pyrrolidine. It can be further purified by trituration with diethyl ether.

Procedure using Hydrochloric Acid (HCl):

-

Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or use neat if it is an oil.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

-

Stir the mixture at room temperature for 1-4 hours.

-

If a precipitate forms, collect the solid by filtration.[1]

-

Wash the solid with diethyl ether to remove non-polar impurities.[1]

-

Dry the solid under vacuum to yield the hydrochloride salt of the deprotected pyrrolidine.

Characterization

The synthesized substituted pyrrolidines should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule and confirming the presence of the desired functional groups.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

-